Guanidine, 1,1'-((pyrimidine-2,4-diyl)diimino)DI-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- is a chemical compound that features a guanidine group linked to a pyrimidine ring. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. The pyrimidine ring is a common structural motif in many biologically active molecules, including nucleotides and several drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- typically involves the reaction of a guanidine precursor with a pyrimidine derivative. One common method is the sequential one-pot approach, where N-chlorophthalimide, isocyanides, and amines are reacted to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . This method offers high yields and mild reaction conditions.
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of thioureas or carbodiimides as starting materials. These compounds react with amines under the influence of thiophilic metal salts or coupling reagents to form guanidines . The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for efficient and scalable production of guanidine compounds .
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- can undergo various chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with guanidine derivatives under basic conditions.
Major Products Formed
Oxidation: Guanidinium salts.
Reduction: Amines.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. In biological systems, guanidine derivatives can inhibit enzymes by binding to their active sites and disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Pyrimido-pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their antibacterial and enzyme inhibitory properties.
N,N’-disubstituted guanidines: These compounds have similar guanidine functionalities and are used in various chemical and biological applications.
Uniqueness
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- is unique due to its specific combination of a guanidine group and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
31414-51-4 |
---|---|
Molecular Formula |
C6H12N10 |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
2-[[2-[2-(diaminomethylidene)hydrazinyl]pyrimidin-4-yl]amino]guanidine |
InChI |
InChI=1S/C6H12N10/c7-4(8)14-13-3-1-2-11-6(12-3)16-15-5(9)10/h1-2H,(H4,7,8,14)(H4,9,10,15)(H2,11,12,13,16) |
InChI Key |
FEYFXAIAGRXAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1NN=C(N)N)NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.